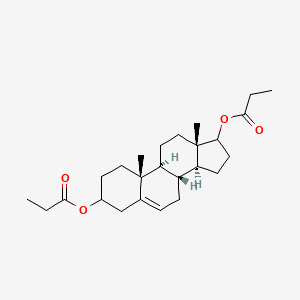
5-Androstene-3,17-diol dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Androstene-3,17-diol dipropionate: is a synthetic derivative of the naturally occurring steroid hormone, 5-androstene-3,17-diol. This compound is characterized by the esterification of the hydroxyl groups at positions 3 and 17 with propionic acid, resulting in the dipropionate form. It is known for its androgenic and estrogenic activities and has been studied for various biological and pharmacological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-androstene-3,17-diol dipropionate typically involves the esterification of 5-androstene-3,17-diol with propionic anhydride or propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Androstene-3,17-diol dipropionate can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids at the hydroxyl positions.
Reduction: Reduction reactions can convert the compound back to its diol form by removing the ester groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 5-androstene-3,17-dione or carboxylic acid derivatives.
Reduction: Regeneration of 5-androstene-3,17-diol.
Substitution: Formation of various ester or ether derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Androstene-3,17-diol dipropionate is used as an intermediate in the synthesis of other steroidal compounds. Its chemical properties make it a valuable reagent in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is studied for its effects on cellular processes and hormone regulation. It is used in experiments to understand the mechanisms of androgen and estrogen receptor activation.
Medicine: The compound has potential therapeutic applications in hormone replacement therapy and the treatment of conditions related to hormone imbalances. Its androgenic and estrogenic activities are of particular interest in the development of new drugs.
Industry: In the pharmaceutical industry, this compound is used in the production of steroidal medications. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Wirkmechanismus
5-Androstene-3,17-diol dipropionate exerts its effects by binding to androgen and estrogen receptors in target tissues. Upon binding, it activates these receptors, leading to the transcription of specific genes involved in various physiological processes. The compound can modulate the activity of enzymes involved in steroid metabolism and influence the production of other hormones.
Molecular Targets and Pathways:
Androgen Receptors: Activation of androgen receptors leads to the regulation of genes involved in muscle growth, bone density, and secondary sexual characteristics.
Estrogen Receptors: Activation of estrogen receptors influences reproductive tissues, bone health, and cardiovascular function.
Steroid Metabolism Enzymes: The compound can affect the activity of enzymes such as 5α-reductase and aromatase, which are involved in the conversion of androgens to estrogens and other metabolites.
Vergleich Mit ähnlichen Verbindungen
Androstenediol: A naturally occurring steroid with similar androgenic and estrogenic activities.
Androstenedione: A precursor to testosterone and estrone, with similar biological functions.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the biosynthesis of androgens and estrogens.
Uniqueness: 5-Androstene-3,17-diol dipropionate is unique due to its esterified form, which enhances its stability and bioavailability compared to its non-esterified counterparts. The dipropionate esterification allows for controlled release and prolonged activity in the body, making it a valuable compound for therapeutic applications.
Eigenschaften
Molekularformel |
C25H38O4 |
|---|---|
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-propanoyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C25H38O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h7,17-21H,5-6,8-15H2,1-4H3/t17?,18-,19-,20-,21?,24-,25-/m0/s1 |
InChI-Schlüssel |
ZDDFOEZPFDWEQS-ZNLJDCSSSA-N |
Isomerische SMILES |
CCC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4OC(=O)CC)C)C |
Kanonische SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















